dTAGV-1-NEG

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

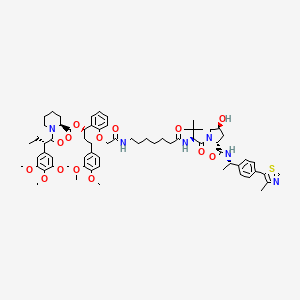

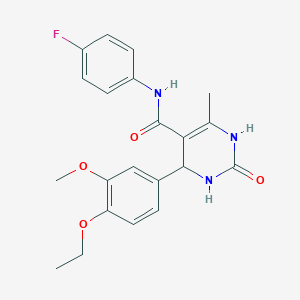

[(1R)-3-(3,4-Dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate is a useful research compound. Its molecular formula is C68H90N6O14S and its molecular weight is 1247.56. The purity is usually 95%.

BenchChem offers high-quality [(1R)-3-(3,4-Dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R)-3-(3,4-Dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Degradación de proteínas de fusión mutantes FKBP12F36V

dTAGV-1-NEG es un degradador que se dirige a proteínas de fusión mutantes FKBP12F36V . Comprende un ligando selectivo para FKBP12 mutado en un solo punto F36V, un enlace y un ligando de unión a von Hippel-Lindau (VHL) . Induce una degradación potente y selectiva de las proteínas de fusión FKBP12 F36V in vitro .

Inhibición de la proliferación celular en células de sarcoma de Ewing

El compuesto degrada selectivamente las proteínas de fusión FKBP12 F36V-EWS/FLI e inhibe la proliferación celular en células de sarcoma de Ewing que expresan FKBP12 F36V-EWS/FLI .

Degradación de proteínas in vivo

Se ha demostrado que this compound induce una degradación potente y selectiva de las proteínas de fusión FKBP12 F36V in vivo .

Investigación en el desarrollo de mamíferos

Un estudio ha utilizado el sistema dTAG para evaluar la cinética y la eficacia de la degradación de proteínas en un modelo de ratón . Se encontró que el sistema era seguro, inducible, eficiente y reversible en el desarrollo de mamíferos y tejidos adultos .

Estudio de la pausa de la ARN Pol II

El sistema dTAG se ha utilizado para identificar una función para la pausa de la ARN Pol II en la regulación de la activación del genoma cigótico de mamíferos .

Degradación de proteínas dirigida

Los métodos de degradación de proteínas dirigidos ofrecen una vía única para evaluar la función de una proteína en una variedad de sistemas modelo . El sistema dTAG se ha aplicado a modelos de cultivo celular de mamíferos, lo que permite un control temporal sin precedentes de la función de las proteínas .

Mecanismo De Acción

Target of Action

The primary target of dTAGV-1-NEG is the FKBP12 F36V fusion protein . FKBP12 is a protein that has a role in intracellular processes, including protein folding and trafficking. The F36V mutation enhances the protein’s affinity for certain ligands, making it a unique target for selective degradation .

Mode of Action

This compound is a diastereomer and serves as a heterobifunctional negative control of dTAGV-1 .

Análisis Bioquímico

Biochemical Properties

dTAGV-1-NEG interacts with the FKBP12F36V fusion proteins . The degradation of the fusion protein is induced by small molecules, such as dTAG-13 or dTAGv-1, which engage CRBN or VHL ubiquitination respectively . The degradation small molecule serves as a molecular glue that brings the tag, and by extension the target protein, to the ubiquitination proteins which in turn ubiquitinate the target protein, resulting in its degradation .

Cellular Effects

It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with FKBP12F36V fusion proteins . Unlike dTAGV-1, this compound does not induce the degradation of these proteins . This suggests that this compound may not exert significant effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant toxic or adverse effects at high doses.

Metabolic Pathways

It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may interact with enzymes or cofactors associated with these proteins.

Transport and Distribution

It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may interact with transporters or binding proteins associated with these proteins.

Subcellular Localization

It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may be localized to the same subcellular compartments as these proteins.

Propiedades

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLKEOUWAHUESE-SVUPEXKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H90N6O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1247.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2468018.png)

![2-phenyl-2-(1H-pyrrol-1-yl)-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2468029.png)

![N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2468030.png)

![2-(2,4-Dichlorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2468031.png)

![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)